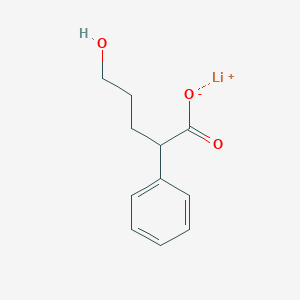

锂(1+)离子5-羟基-2-苯基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate, also known as Li-PHP, is a novel organic lithium salt compound . It has a molecular weight of 200.16 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is lithium 5-hydroxy-2-phenylpentanoate . The InChI code for this compound is 1S/C11H14O3.Li/c12-8-4-7-10 (11 (13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2, (H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 200.16 . The storage temperature is room temperature .科学研究应用

神经保护和神经营养作用

研究表明,锂在治疗剂量下会增加脑N-乙酰天冬氨酸(NAA)的浓度,这表明锂对人脑具有神经保护和可能的神经营养作用。NAA的增加是神经元活力和功能的标志,为锂增强神经元活力/功能的假设提供了间接支持,这可能是其对情绪障碍和认知损害产生长期有益作用的关键(Moore 等人,2000 年)。

认知损害和阿尔茨海默病

锂治疗与患有健忘症轻度认知损害(MCI)的个体的认知和功能下降稳定有关,MCI是一种患阿尔茨海默病的高危状况。这表明锂具有潜在的疾病修正特性,在长期治疗后观察到脑脊液淀粉样β肽(Aβ1−42)显着增加,这强化了其在MCI-阿尔茨海默病连续统一体中的作用(Forlenza 等人,2019 年)。

情绪障碍和锂的作用机制

研究探索了锂对神经递质活动的影响及其对治疗情绪障碍的影响。一项研究发现,在锂治疗下,健康受试者的神经递质周转没有显着变化,这表明锂的纠正作用可能专门针对情绪障碍患者的神经递质异常,而不是影响没有这些障碍的个体(Rudorfer 等人,1985 年)。

肾脏和内分泌影响

长期使用锂与肾功能下降、甲状腺功能减退和高钙血症有关,这凸显了需要定期监测接受锂治疗患者的肾脏、甲状腺和甲状旁腺功能。这种关联表明需要仔细考虑锂的不良反应及其治疗益处(Shine 等人,2015 年)。

锂和脊髓损伤

一项关于碳酸锂治疗慢性脊髓损伤疗效的临床试验表明,虽然锂治疗并未改变神经系统结局,但它可能在治疗与慢性脊髓损伤相关的神经性疼痛方面具有潜力。这表明对锂的治疗应用有了细致入微的理解,超出了其在情绪障碍中众所周知的使用(Yang 等人,2011 年)。

安全和危害

作用机制

Target of Action

The primary target of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is the neurotransmitter system in the brain . It interacts with several critical neuronal enzymes and neurotransmitter receptors . The active principle in these salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in these neuronal components .

Mode of Action

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate: interacts with its targets by decreasing presynaptic dopamine activity and inactivating postsynaptic G protein . This reduces excitatory neurotransmission in the brain . The subunits of the dopamine associated G protein have been reported to be higher in bipolar disorder patients and may contribute to the pathophysiology of bipolar affective disorder .

Biochemical Pathways

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate: affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . The Myoinositol (MI) pathway is responsible for maintaining signal efficiency by the production of two postsynaptic second messenger system pathways on Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which ultimately modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is linear within the dose regimen used in clinical practice . . Lithium has an extremely narrow therapeutic window. To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring (TDM) .

Result of Action

The molecular and cellular effects of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate’s action include a decrease in presynaptic dopamine activity and inactivation of postsynaptic G protein . This leads to a reduction in excitatory neurotransmission in the brain . The compound also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Action Environment

The action, efficacy, and stability of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate can be influenced by environmental factors. For instance, a global shortage of lithium is likely to make lithium ion cells unsustainable as the current demand for lithium exceeds the supply . Reports of lithium ion cell fires have raised concern about the safety of these batteries in electronic devices .

属性

IUPAC Name |

lithium;5-hydroxy-2-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.Li/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAOTPBVUOWYFH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(CCCO)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2532203.png)

![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/no-structure.png)

![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2532210.png)

![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)

![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)

![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)

![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)